molecular formula C24H25NO3 B6001221 2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B6001221
M. Wt: 375.5 g/mol
InChI Key: MIMXGUPONKGBMR-MXROSUMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CADA and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, studies have suggested that CADA may act by modulating the activity of certain enzymes and proteins in the body. For example, CADA has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CADA has been shown to have antioxidant activity. It has also been found to modulate the immune system and may have potential in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its high purity and yield. The synthesis method has been optimized, and the final product is easily purified and crystallized. Additionally, CADA has been extensively studied, and its properties and effects are well-documented.
One limitation of using CADA in lab experiments is its potential toxicity. While CADA has been found to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. Additionally, the mechanism of action of CADA is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is in the development of CADA as a cancer treatment. Further studies are needed to determine the efficacy and safety of CADA in humans and to identify the optimal dosage and administration route.
Another area of interest is in the development of CADA as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of CADA in reducing inflammation and to identify potential applications in the treatment of inflammatory diseases.
Finally, further research is needed to determine the potential applications of CADA in other fields, such as neurodegenerative diseases and autoimmune diseases. Studies are needed to determine the safety and efficacy of CADA in these fields and to identify the optimal dosage and administration route.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized, and its properties and effects are well-documented. Further research is needed to determine its safety and efficacy in humans and to identify its optimal dosage and administration route.

Synthesis Methods

The synthesis of 2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of cinnamaldehyde, 4-methoxyaniline, and cyclohexanone in the presence of a base catalyst. The reaction proceeds through a multistep process, and the final product is obtained after purification and crystallization. This synthesis method has been optimized and has high yield and purity.

Scientific Research Applications

2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that CADA has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models.
CADA has also been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, CADA has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3-(4-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-24(2)15-20(25-18-10-12-19(28-3)13-11-18)23(22(27)16-24)21(26)14-9-17-7-5-4-6-8-17/h4-14,26H,15-16H2,1-3H3/b14-9+,23-21+,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMXGUPONKGBMR-MXROSUMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)OC)C(=C(C=CC3=CC=CC=C3)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=C(C=C2)OC)/C(=C(/C=C/C3=CC=CC=C3)\O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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